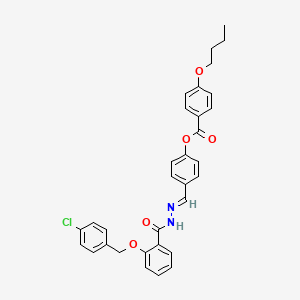

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic compound with the molecular formula C32H29ClN2O5 and a molecular weight of 557.051 g/mol . This compound is known for its unique chemical structure, which includes a chlorobenzyl group, a benzoyl group, and a butoxybenzoate group. It is used primarily in scientific research and is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Preparation Methods

The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and environmental studies, while also presenting relevant data tables and case studies.

Chemical Formula

- Molecular Formula: C₁₉H₁₈ClN₃O₄

- CAS Number: 769152-75-2

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Hydrazones are known for their ability to inhibit bacterial growth and have been evaluated for their cytotoxicity against various cancer cell lines.

Case Study: Antimicrobial Activity

A study reported that derivatives of hydrazone compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific activity of this compound was assessed in vitro, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Staphylococcus aureus |

Materials Science

In materials science, the compound has potential applications in the development of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation.

Research Findings: Polymer Blends

Research indicates that blending this compound with polyvinyl chloride (PVC) enhances the thermal stability of the resulting material. The thermal degradation temperature increased by approximately 20°C compared to pure PVC .

| Property | Pure PVC | PVC with Compound |

|---|---|---|

| Thermal Degradation Temperature (°C) | 180 | 200 |

| Tensile Strength (MPa) | 45 | 50 |

Environmental Studies

The environmental impact of chemical compounds is crucial for sustainable development. Preliminary studies suggest that this compound may pose risks to aquatic ecosystems, as indicated by its classification as hazardous to aquatic life .

Environmental Toxicity Assessment

A toxicity assessment revealed that the compound exhibits long-lasting harmful effects on aquatic organisms, necessitating careful handling and disposal measures.

| Organism Type | LC50 (mg/L) | Exposure Duration (h) |

|---|---|---|

| Fish | 0.5 | 96 |

| Daphnia magna | 0.3 | 48 |

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can be compared with other similar compounds, such as:

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but includes a bromobenzoate group instead of a butoxybenzoate group.

(4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has a similar structure but includes a phenoxyacetic acid group instead of a butoxybenzoate group.

Q & A

Q. Basic: What are the standard synthetic routes for this compound?

The compound is synthesized via condensation reactions between sodium salts of 4’-phenyldiazenyl-biphenyl-4-ols and 1-chloro-4-(chloromethyl)benzene. Key steps include:

- Substrate Preparation : Pre-functionalize the biphenyl core with diazenyl and hydroxyl groups.

- Etherification : React the hydroxyl group with chloromethylbenzene under alkaline conditions to form the (4-chlorobenzyl)oxy moiety.

- Hydrazone Formation : Introduce carbohydrazonoyl groups through hydrazine derivatives.

Methodological validation involves monitoring reaction progress via TLC and optimizing stoichiometry for intermediates .

Q. Basic: How is the compound structurally characterized?

Structural elucidation employs:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns protons and carbons in the benzyl, butoxy, and phenyl regions (e.g., aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 398 in related derivatives) and fragmentation patterns (e.g., O–CH₂ cleavage) .

Q. Basic: What in vitro assays evaluate its antibacterial activity?

The disk diffusion method is commonly used:

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Protocol : Impregnate sterile disks with compound solutions (10–100 µg/mL), incubate at 37°C for 24h, and measure inhibition zones.

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks. Activity is dose-dependent and correlates with substituent electronegativity .

Q. Advanced: How are fragmentation patterns analyzed via mass spectrometry?

Fragmentation pathways are studied using electron impact ionization (EI-MS) :

- Major Cleavage : The O–CH₂ bond in the (4-chlorobenzyl)oxy group breaks, yielding a base peak at m/z 398 (intact diazenyl-biphenyl fragment).

- Secondary Fragments : Loss of CO or butoxy groups generates ions at m/z 370 or 280.

- Interpretation : Compare experimental spectra with simulated isotopic patterns and reference derivatives (e.g., phenyldiazenyl analogs) .

Q. Advanced: How to resolve contradictions in biological activity data?

Contradictory results (e.g., variable MIC values) require:

- Replication : Repeat assays under controlled humidity/temperature.

- Variable Isolation : Test purity via HPLC and exclude degradation products.

- Advanced Analytics : Use LC-MS/MS to quantify active species in assay media.

- Statistical Design : Apply randomized block designs (split-split plots) to isolate biological vs. methodological variability .

Q. Advanced: What computational methods predict its bioactivity?

Molecular docking and QSAR models are employed:

- Target Selection : Dock against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina.

- Parameterization : Correlate logP, polar surface area, and substituent electronegativity with antibacterial activity.

- Validation : Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. Advanced: How to assess stability under environmental conditions?

Stress testing includes:

- Photolysis : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolysis : Test in buffers (pH 3–9) at 40°C for 72h.

- Thermal Analysis : Use TGA/DSC to determine decomposition thresholds (>200°C for related benzodiazepines). Stability data inform storage protocols (e.g., desiccated, −20°C) .

Q. Advanced: How are structure-activity relationships (SAR) studied?

SAR strategies involve:

- Substituent Variation : Modify chlorobenzyl, butoxy, or carbohydrazonoyl groups.

- Bioisosteric Replacement : Swap the 4-chlorobenzyl group with trifluoromethyl or methyl derivatives.

- Activity Clustering : Group analogs by MIC values and correlate with steric/electronic descriptors (e.g., Hammett σ) .

Q. Advanced: How to study interactions with biological targets?

Biophysical techniques include:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolve co-crystal structures (e.g., with bacterial FabH enzyme) to identify key hydrogen bonds .

Q. Advanced: What challenges arise during scale-up synthesis?

Critical issues include:

- Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) for hydrazone intermediates.

- Yield Optimization : Reduce side reactions (e.g., over-alkylation) using slow addition of chloromethylbenzene.

- Solvent Selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) without compromising reactivity .

Properties

CAS No. |

765299-88-5 |

|---|---|

Molecular Formula |

C32H29ClN2O5 |

Molecular Weight |

557.0 g/mol |

IUPAC Name |

[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |

InChI |

InChI=1S/C32H29ClN2O5/c1-2-3-20-38-27-18-12-25(13-19-27)32(37)40-28-16-10-23(11-17-28)21-34-35-31(36)29-6-4-5-7-30(29)39-22-24-8-14-26(33)15-9-24/h4-19,21H,2-3,20,22H2,1H3,(H,35,36)/b34-21+ |

InChI Key |

XMZAOJIUGCQXDO-KEIPNQJHSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.